REACTION_CXSMILES
|
[NH2:1][C:2]1C(C=O)=[CH:6][CH:5]=[CH:4][N:3]=1.C([C:12]([CH2:19][CH3:20])([C:16]([O-:18])=O)[C:13]([O-:15])=[O:14])C.N1CCC[CH2:23][CH2:22]1>>[O:18]=[C:16]1[C:12]([C:13]([O:15][CH2:22][CH3:23])=[O:14])=[CH:19][C:20]2[C:2](=[N:3][CH:4]=[CH:5][CH:6]=2)[NH:1]1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1C=O
|
Name
|
|
Quantity
|
6.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)[O-])(C(=O)[O-])CC
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
cap pressure tube
|
Type
|
CUSTOM
|
Details
|
the tube was sealed
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with Et2O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC2=NC=CC=C2C=C1C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.62 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |